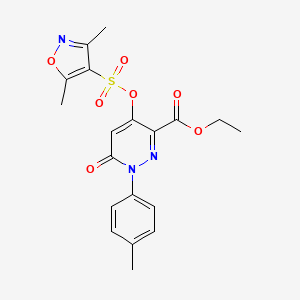![molecular formula C21H18N4O4S B2523525 2-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-nitrobenzenesulfonamide CAS No. 865612-12-0](/img/structure/B2523525.png)
2-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents to introduce or modify specific functional groups. In the context of synthesizing sulfonamide derivatives, one study reports the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, which involves the formation of molecular chains through π–π interactions and hydrogen bonding, resulting in a three-dimensional network . Another study describes the conversion of 1,2-dimethyl-5-nitroimidazole to various derivatives, including the formation of a cyano group from the methyl group, which is a significant transformation in the synthesis of nitroimidazole derivatives . Additionally, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole is achieved through nucleophilic substitution with pyridine, highlighting the importance of selective reactions and the avoidance of by-products . These studies demonstrate the intricate steps and conditions required to synthesize complex molecules like 2-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-nitrobenzenesulfonamide.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and properties. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals interactions between phenyl and pyrimidine groups, which are essential for the stability of the molecule . The X-ray structures of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazolium chloride and its pyridinium derivative provide insight into the molecular conformation and the electronic distribution within the molecule . These structural analyses are vital for predicting the behavior of similar compounds, such as the one .
Chemical Reactions Analysis
Chemical reactions involving nitroimidazoles and benzimidazoles are diverse and can lead to a variety of products depending on the reaction conditions and reagents used. For instance, the reaction of 1,2-dimethyl-5-nitroimidazole with different reagents leads to the functionalization of the methyl group and the introduction of a cyano group . The chemoselective aromatic substitution to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives showcases the ability to selectively introduce nitro and halogen groups into the aromatic ring . These reactions are relevant for the synthesis and modification of the target molecule, which likely involves similar chemoselective strategies.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure and the functional groups present. While the provided papers do not directly discuss the properties of 2-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-nitrobenzenesulfonamide, they do provide insights into related compounds. For example, the three-dimensional network formed by hydrogen bonding in N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide suggests a certain degree of rigidity and possibly affects its solubility . The use of ionic liquids in the synthesis of oxazolo[5,4-b]pyridin-2-yl derivatives indicates that the reaction medium can significantly influence the yield and purity of the products . These aspects are important when considering the synthesis and application of the target compound.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Sulfonylcarbamimidic Azides Formation : Research details the conversion of sulfonyl chlorides into sulfonylcarbamimidic azides, which are precursors in various chemical syntheses (Peet Norton et al., 1987).
- Rhodium-Catalyzed Bis-cyanation : A study shows the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide in the bis-cyanation of arylimidazo[1,2-α]pyridines, which is a crucial step in synthesizing cyanated imidazopyridines (Zhu et al., 2017).
Structural and Charge Analysis
- X-ray Structural Investigations : Studies have been conducted on similar compounds to analyze crystal structures and electron density distribution, aiding in understanding molecular geometries (Tafeenko et al., 1996).
Catalytic Activity
- Homoleptic Complexes in Catalysis : Research into homoleptic complexes involving imidazo[1,5-a]pyridine-based ligands suggests potential catalytic applications, particularly in reactions like the Heck reaction (Ardizzoia et al., 2018).
Material Synthesis
- Synthesis of Anticonvulsants : Some derivatives of 2-methylimidazo[1,2-a]pyridine have been synthesized and evaluated for their anticonvulsant activity, highlighting the compound's relevance in medicinal chemistry (Cesur & Cesur, 1994).
Computational Chemistry
- Quantum Chemical Studies : Computational studies involving similar sulfonamide derivatives have been conducted to predict their interaction and efficiency in various applications, such as corrosion inhibition (Kaya et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-14-5-10-18(25(26)27)12-20(14)30(28,29)23-17-8-6-16(7-9-17)19-13-24-11-3-4-15(2)21(24)22-19/h3-13,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPSTUQXODSCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2523445.png)

![2-Chloro-N-(furan-3-ylmethyl)-N-[4-(oxolan-3-yl)phenyl]acetamide](/img/structure/B2523447.png)




![3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2523456.png)
![methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/no-structure.png)

![1-(4-chlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2523461.png)
![6-(2-(azepan-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2523465.png)